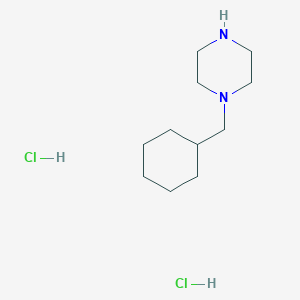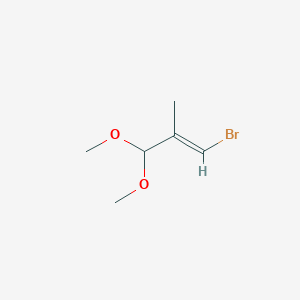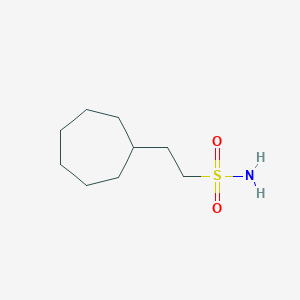![molecular formula C21H16ClNO2 B12316351 (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B12316351.png)
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an acridine core, which is a tricyclic aromatic system, and a carboxylic acid functional group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-1H-acridine-9-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bond in the acridine ring to a single bond, forming dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the acridine ring.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in studying the interactions of acridine derivatives with DNA and proteins. Its ability to intercalate into DNA makes it a useful tool for investigating DNA-binding properties and mechanisms.
Medicine
In medicine, acridine derivatives are known for their antimicrobial and anticancer properties. This compound may serve as a lead compound for developing new therapeutic agents targeting various diseases.
Industry
Industrially, this compound can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure and vibrant coloration.
Mecanismo De Acción
The mechanism of action of (4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine core can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in microbial or cancer cells. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: This compound shares the chlorophenyl group but lacks the acridine core.
Methylammonium lead halides: These compounds have different applications but share the property of forming complex structures with unique properties.
Sulfur compounds: While structurally different, sulfur compounds also exhibit diverse chemical reactivity and applications.
Uniqueness
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is unique due to its combination of an acridine core and a carboxylic acid group, which provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C21H16ClNO2 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C21H16ClNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12+ |
Clave InChI |
ZEMWAFJIOKMVRN-WYMLVPIESA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)
![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![4-acetyl-N-[(3-chlorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B12316344.png)

